Apovincamine

Anti-melanogenesis B16 melanoma Pigmentation research

Apovincamine is the definitive pharmacopoeial reference standard for vinpocetine impurity analysis, specified as Vinpocetine EP Impurity B and USP Related Compound B. Its methyl ester moiety confers distinct chromatographic retention essential for system suitability testing; substitution with vincamine invalidates compliance. Laboratories conducting anti‑melanogenic research require authenticated apovincamine as the validated positive control (B16 IC50 49.8 μM), as vinpocetine lacks this activity. Bulk synthetic users must plan reactions in organic solvents due to very low aqueous solubility (0.017 g/L). Procure only pharmacopoeial‑grade material with full certificate of analysis.

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
CAS No. 4880-92-6
Cat. No. B1665591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApovincamine
CAS4880-92-6
Synonymsapovincamine
apovincamine, (16alpha)-isome
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC
InChIInChI=1S/C21H24N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3/t19-,21+/m1/s1
InChIKeyOZDNDGXASTWERN-CTNGQTDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Apovincamine CAS 4880-92-6 Procurement Guide: Indole Alkaloid Precursor and Reference Standard


Apovincamine (CAS 4880-92-6, C21H24N2O2, MW 336.43) is a vinca indole alkaloid belonging to the eburnamine-vincamine class [1]. It occurs naturally in Apocynaceae species including Tabernaemontana rigida and Vinca erecta [1], and is recognized in authoritative databases including KEGG (C09035) and ChEBI (2787) [2]. Apovincamine serves as the direct chemical precursor to vinpocetine (ethyl apovincaminate) and is designated as Vinpocetine EP Impurity B / USP Related Compound B, establishing its essential role in pharmaceutical reference standard applications [3].

Why Apovincamine Cannot Be Substituted by Vinpocetine or Vincamine in Critical Research Applications


Despite sharing the eburnamine core scaffold, apovincamine exhibits distinct functional, structural, and physicochemical properties that preclude generic substitution. The structural difference—a carboxylic acid methyl ester in apovincamine versus the ethyl ester in vinpocetine—confers differential hydrogen bonding capacity, polarity, and chromatographic retention behavior, which is precisely why apovincamine is specified as Vinpocetine EP Impurity B / USP Related Compound B for pharmaceutical quality control [1]. Apovincamine lacks the PDE1 inhibitory activity characteristic of vinpocetine (IC50 ≈ 10 µM) [2], demonstrating that ester moiety variation critically alters pharmacological profile. Furthermore, aqueous solubility differs markedly (apovincamine: 0.017 g/L at 25°C ), impacting experimental design and formulation requirements.

Quantitative Differentiation Evidence for Apovincamine Procurement Decisions


Anti-Melanogenic Activity in B16 Murine Melanoma: Apovincamine Demonstrates Quantified Cellular Efficacy Distinct from Vinpocetine's Primary Indications

Apovincamine exhibits dose-dependent inhibition of B16 mouse melanoma cell viability with an IC50 of 49.8 μM [1]. This anti-melanogenic activity, reported from its isolation from Alstonia pneumatophora, distinguishes apovincamine from vinpocetine, which is primarily characterized as a PDE1 inhibitor (IC50 ≈ 10 μM) [2] and cerebral vasodilator, with no established anti-melanogenesis profile in standardized assays.

Anti-melanogenesis B16 melanoma Pigmentation research

Structural Differentiation as Pharmacopoeial Impurity Standard: Apovincamine as Vinpocetine EP Impurity B

Apovincamine is formally designated as Vinpocetine EP Impurity B and Vinpocetine USP Related Compound B, requiring its use as a certified reference standard in pharmaceutical quality control [1]. The structural distinction lies in the ester moiety: apovincamine contains a methyl ester (-COOCH3) at the C-17 position, whereas vinpocetine bears an ethyl ester (-COOC2H5) [2]. This single methylene difference necessitates separate reference standards for HPLC/LC-MS method validation and impurity quantification.

Pharmaceutical QC Impurity profiling Reference standards

Aqueous Solubility Limitation: Apovincamine Requires Formulation Strategies Distinct from More Lipophilic Analogs

Apovincamine exhibits very low aqueous solubility, calculated at 0.017 g/L (25°C), which corresponds to approximately 50 μM maximum aqueous concentration . This value is substantially lower than the aqueous solubility of vincamine (reported as sparingly soluble but > 0.1 g/L) and necessitates DMSO-mediated stock solution preparation for in vitro assays, with vendor-recommended storage at -20°C (powder, 3 years) or -80°C (in solvent, 1 year) .

Formulation development Solubility DMSO stock preparation

Metabolic and Precursor Relationship: Apovincamine as Synthetic Intermediate for Vinpocetine and Investigational Probe

Apovincamine is the direct chemical precursor to vinpocetine (ethyl apovincaminate), with the conversion requiring a single transesterification or ethyl ester formation step . Multiple patent disclosures describe synthetic routes from vincamine to apovincamine and subsequently to vinpocetine [1]. Notably, apovincaminic acid (AVA), the primary active metabolite of vinpocetine following oral administration, shares the carboxylic acid core of apovincamine but lacks esterification, with elimination half-life of 3.66 ± 1.56 hours in healthy volunteers after intravenous administration [2].

Synthetic chemistry Metabolite studies Alkaloid biosynthesis

High-Value Procurement Scenarios Where Apovincamine (CAS 4880-92-6) Is the Optimal Selection


Pharmaceutical Quality Control: Vinpocetine API Impurity Profiling and Method Validation

Apovincamine is mandated as Vinpocetine EP Impurity B and USP Related Compound B. QC laboratories performing HPLC/LC-MS purity analysis of vinpocetine active pharmaceutical ingredient must procure authenticated apovincamine reference standard for system suitability testing, calibration curve preparation, and impurity quantification. Substitution with vincamine or other eburnamine alkaloids invalidates regulatory compliance due to distinct retention times and mass spectra [1]. Procurement should specify pharmacopoeial-grade certification (EP/USP) with certificate of analysis documenting purity, residual solvents, and chromatographic purity parameters.

Natural Product Chemistry: Isolation, Identification, and Biosynthetic Pathway Elucidation in Apocynaceae Species

Apovincamine serves as a chemotaxonomic marker and biosynthetic intermediate in the eburnamine-vincamine alkaloid pathway. Researchers investigating alkaloid profiles in Tabernaemontana, Vinca, or Alstonia species require authenticated apovincamine as an analytical standard for LC-MS dereplication and quantification [2]. Its distinct anti-melanogenic activity (B16 melanoma IC50 = 49.8 μM) [3] provides a functional assay endpoint for bioactivity-guided fractionation studies, which vinpocetine cannot fulfill due to divergent target engagement.

Anti-Melanogenesis Screening and Pigmentation Disorder Research

Apovincamine demonstrates dose-dependent inhibition of B16 mouse melanoma cell viability with IC50 = 49.8 μM, establishing it as a validated positive control or lead scaffold for melanogenesis inhibition studies [3]. Vinpocetine lacks documented anti-melanogenic activity in this assay system and exhibits primary activity as a PDE1 inhibitor and cerebral vasodilator. Investigators studying tyrosinase inhibition, melanin synthesis pathways, or screening natural product libraries for skin-lightening or pigmentation disorder therapeutics should select apovincamine specifically.

Synthetic Chemistry: Vinpocetine Derivatization and Structure-Activity Relationship Studies

Apovincamine is the direct synthetic precursor to vinpocetine (via ethyl ester formation) and serves as a scaffold for SAR exploration of eburnamine alkaloids. Synthetic laboratories require bulk apovincamine for esterification optimization, prodrug development, and novel analog synthesis [1]. Given its very low aqueous solubility (0.017 g/L at 25°C) , synthetic chemists must plan reaction conditions (organic solvents, elevated temperature) and purification strategies accordingly. Vincamine substitution alters the synthetic pathway and esterification outcomes due to structural differences in the eburnamenine core.

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